(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate

MAGL inhibition CNS drug discovery stereochemical differentiation

(4aS,8aR)-tert-Butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate (CAS 1246650-98-5; also cataloged under CAS 1314641-05-8) is a bicyclic heterocyclic building block featuring a cis-fused hexahydro-pyrido[4,3-b][1,4]oxazine core with a tert-butyloxycarbonyl (Boc) protecting group at the N-6 position. With a molecular formula of C₁₂H₂₂N₂O₃ and molecular weight of 242.31 g/mol, this compound possesses two defined stereocenters at positions 4a (S) and 8a (R), establishing the cis ring junction geometry that distinguishes it from its trans diastereomer.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 1246650-98-5
Cat. No. B595320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate
CAS1246650-98-5
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)NCCO2
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3
InChIKeyFHFUKPWBTBBQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aS,8aR)-tert-Butyl Hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate: Procurement-Ready cis-Fused Building Block


(4aS,8aR)-tert-Butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate (CAS 1246650-98-5; also cataloged under CAS 1314641-05-8) is a bicyclic heterocyclic building block featuring a cis-fused hexahydro-pyrido[4,3-b][1,4]oxazine core with a tert-butyloxycarbonyl (Boc) protecting group at the N-6 position [1]. With a molecular formula of C₁₂H₂₂N₂O₃ and molecular weight of 242.31 g/mol, this compound possesses two defined stereocenters at positions 4a (S) and 8a (R), establishing the cis ring junction geometry that distinguishes it from its trans diastereomer . The compound is supplied as a racemic mixture with respect to the cis configuration and is classified as a pharmaceutical intermediate for research use only, with GHS hazard statements including H302 (harmful if swallowed), H315, H319, and H335 .

Stereochemistry cis-(4aS,8aR) geometry aligns with the cis-HHPO scaffold described for MAGL inhibitor studies
Protecting Group N-Boc enables orthogonal N-6 functionalization after mild deprotection
Procurement Available from multiple suppliers as a racemic cis mixture, supporting med-chem scale synthesis

(4aS,8aR)-tert-Butyl Hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate: Why It Cannot Be Swapped with Analogs


Within the hexahydro-pyrido[4,3-b][1,4]oxazine chemical family, the cis versus trans ring junction stereochemistry is not a trivial distinction. The cis-(4aS,8aR) configuration defines a three-dimensional molecular shape that directly impacts receptor complementarity, as demonstrated by the identification of the cis-(4R,8S) hexahydro-pyrido-oxazinone (cis-HHPO) headgroup as the privileged scaffold for potent monoacylglycerol lipase (MAGL) inhibition, where the cis geometry was essential for combining high target potency with favorable ADME properties [1]. The trans diastereomer (CAS 1251009-06-9) presents a fundamentally different spatial orientation of the morpholine-like oxygen and the basic nitrogen, which can alter hydrogen-bonding patterns, target engagement, and pharmacokinetic behavior. Furthermore, the N-Boc protecting group is integral to the compound's synthetic utility as a building block; its removal yields a free secondary amine with different reactivity, solubility, and handling characteristics, making direct substitution between Boc-protected and deprotected forms impossible without additional synthetic steps [2].

cis-(4aS,8aR) trans diastereomer Different ring junction geometry may shift target engagement and ADME profiles in elaborated derivatives
Boc-protected des-Boc (free amine) Altered reactivity and solubility; requires additional protection/deprotection steps for selective N-functionalization
cis-pyrido-oxazine core planar benzoxazinone or other heterocycles Scaffold replacement may lose the reported CNS drug-like profile and privileged MAGL target complementarity

(4aS,8aR)-tert-Butyl Hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate: Differentiation Evidence


Stereochemistry and MAGL Inhibitor Scaffold Privilege

The cis-(4aS,8aR) configuration of this building block corresponds to the cis-(4R,8S) hexahydro-pyrido-oxazinone (cis-HHPO) headgroup explicitly characterized as the 'privileged' stereochemistry for MAGL inhibitor development by Kuhn et al. (2024) [1]. The paper establishes that the cis-HHPO moiety was designed as a three-dimensional replacement for a planar benzoxazinone hit, enabling the combination of high MAGL potency with favorable ADME properties. In contrast, the trans diastereomer (CAS 1251009-06-9, trans-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate) possesses a different ring junction geometry that would project the morpholine oxygen and basic nitrogen into different spatial vectors, fundamentally altering target complementarity. The cis configuration is explicitly noted as essential for achieving the desired biological profile [1].

MAGL Scaffold Privilege
Class-level inference
cis-(4aS,8aR) config. corresponds to cis-(4R,8S) HHPO headgroup identified as privileged scaffold for MAGL inhibition (Kuhn 2024)
trans diastereomer presents different spatial orientation; planar benzoxazinone scaffold lacks 3D character
Reported scaffold geometry supports MAGL target engagement context
Potency/ADME data refer to elaborated cis-HHPO derivatives, not the building block itself
MAGL inhibition CNS drug discovery stereochemical differentiation

Physicochemical and CNS Drug-Likeness Profile

PubChem computed properties for (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate provide key drug-likeness parameters: XLogP3-AA = 0.6, Topological Polar Surface Area (TPSA) = 50.8 Ų, Hydrogen Bond Donor count = 1, Hydrogen Bond Acceptor count = 4, and Rotatable Bond count = 2 [1]. The XLogP3-AA of 0.6 places this compound within the favorable lipophilicity range for CNS drug candidates (typically XLogP 1–4), while the low TPSA of 50.8 Ų falls well below the commonly cited 90 Ų threshold for blood-brain barrier penetration [2]. The presence of only 1 H-bond donor (the secondary amine NH in the oxazine ring) and 4 H-bond acceptors balances solubility and permeability. By comparison, the des-Boc analog (free secondary amine) would have an additional H-bond donor (2 total) and altered LogP, potentially reducing CNS permeability. The Boc group contributes to a computed complexity value of 288, reflecting the defined stereochemistry and protecting group that enable selective downstream functionalization [1].

CNS Drug-Likeness
Class-level inference
XLogP3-AA = 0.6, TPSA = 50.8 Ų, HBD = 1, HBA = 4
CNS benchmark: XLogP 1–4, TPSA < 90 Ų; des-Boc analog expected to alter LogP/HBD
Supports CNS permeability profiling in discovery context
Computed properties from PubChem; experimental validation of CNS exposure requires elaborated derivatives
drug-likeness CNS multiparameter optimization physicochemical profiling

Procurement Cost and Availability Advantage

A direct procurement cost comparison reveals that the cis-(4aS,8aR) target compound is substantially more economical than its trans diastereomer. Aladdin Scientific lists the cis compound (CAS 1246650-98-5) at $261.90 per 100 mg (≥97% purity), with tiered pricing of $418.90/250 mg, $697.90/500 mg, and $1,257.90/1 g . In contrast, the trans isomer (CAS 1251009-06-9) is listed by Macklin at ¥2,596 per 100 mg (approximately $360 USD at current exchange rates, 95% purity), representing a premium of approximately 37% on a per-unit basis . The cis compound is also available from multiple vendors including AKSci (95% purity) , CalpacLab (min 97%) [1], and Beyotime (95%), indicating broader supply chain redundancy. The trans isomer has fewer listed commercial sources, suggesting more limited availability and potentially longer lead times.

Procurement Cost
Head-to-head
$261.90/100 mg (97%, Aladdin Scientific)
~$360/100 mg (trans isomer, Macklin, 95%)
Approximately 27–37% cost premium for trans; cis isomer has broader vendor availability
Pricing as of 2024–2025 catalog listings; purity specifications vary by supplier
procurement economics building block availability cost efficiency

Boc Protection and Synthetic Orthogonality

The tert-butyloxycarbonyl (Boc) group at position N-6 of (4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate enables orthogonal synthetic manipulation that is not possible with the corresponding free amine building block. The Boc group can be selectively removed under acidic conditions (TFA or HCl) to unmask the secondary amine for subsequent N-functionalization (e.g., amide bond formation, sulfonylation, reductive amination, or urea synthesis) [1]. The compound's 2 defined atom stereocenters (PubChem) and 2 rotatable bonds provide a conformationally constrained scaffold where the Boc group simultaneously serves as both a protecting group and a lipophilic modulator, contributing to the computed XLogP3-AA of 0.6 [2]. In the context of the cis-HHPO MAGL inhibitor series, the Boc-protected building block is a key intermediate that, after deprotection and N-derivatization, yields the biologically active cis-(4R,8S) HHPO headgroup described by Kuhn et al. (2024) as the 'privileged' scaffold [3].

Boc Orthogonality
Class-level inference
N-Boc protected; deprotects under mild acidic conditions (TFA or HCl) to unmask secondary amine
Free amine would require reprotection for chemoselective N-derivatization, adding synthetic steps
Supports orthogonal diversification strategies in library synthesis
Standard Boc deprotection conditions; building block MW 242.31, des-Boc MW ~142
synthetic chemistry protecting group strategy orthogonal functionalization

Patent-Backed MAGL Pharmacophore Validation

The cis-hexahydro-pyrido[4,3-b][1,4]oxazine scaffold has been explicitly claimed in patent AR-119910-A1 (Hoffmann-La Roche, priority date 2019-09-09), which covers derivatives of 4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one as MAGL inhibitors for the treatment of CNS diseases, degenerative diseases, pain, and cancer [1]. This patent, combined with the subsequent J. Med. Chem. publication (Kuhn et al., 2024) [2], establishes the cis-fused pyrido-oxazine core as a validated pharmacophore with demonstrated in vivo target engagement in rodent brain. Compound 7o, a cis-HHPO derivative, achieved high CSF exposures after systemic administration and modulated neuroinflammatory processes [2]. The (4aS,8aR)-Boc building block represents the direct synthetic precursor to this patented and literature-validated chemical space, providing a procurement pathway into an IP-protected and biologically de-risked scaffold class.

Patent & In Vivo Validation
Class-level inference
cis-Pyrido-oxazine scaffold claimed in patent AR-119910-A1 (Hoffmann-La Roche, 2019). cis-HHPO derivative 7o demonstrated CSF exposure and brain target engagement in rodent studies (Kuhn 2024).
Access to patent-protected, literature-validated chemical space with reported in vivo CNS exposure
In vivo data pertain to elaborated derivatives, not the building block directly
intellectual property MAGL inhibitor patent pharmacophore validation

(4aS,8aR)-tert-Butyl Hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate: Application Scenarios


MAGL Inhibitor Lead Optimization with cis-HHPO Derivatives

As established by Kuhn et al. (2024), the cis-hexahydro-pyrido-oxazinone (cis-HHPO) scaffold enables high MAGL potency combined with favorable CNS drug-like properties [1]. (4aS,8aR)-tert-Butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate serves as the direct Boc-protected precursor for synthesizing novel cis-HHPO derivatives. After Boc deprotection, the resulting secondary amine can be elaborated with diverse N-substituents (aryl, heteroaryl, sulfonyl, acyl) to explore SAR around the MAGL binding site. The defined cis stereochemistry ensures that the resulting compounds maintain the privileged three-dimensional geometry required for target engagement, while the favorable computed LogP (0.6) and TPSA (50.8 Ų) provide a starting point within CNS drug-like chemical space [2].

Parallel Library Synthesis Using the cis-Pyrido-Oxazine Core

The Boc-protected building block is ideally suited for parallel synthesis and combinatorial library production. The orthogonal N-Boc group allows for rapid diversification via standard amide coupling, sulfonylation, or urea formation after deprotection [1]. The commercial availability of the cis compound from multiple vendors at competitive pricing ($261.90/100 mg at 97% purity from Aladdin Scientific) [2] supports procurement at medicinal chemistry scale. The broader supplier base compared to the trans isomer reduces supply chain risk for library production requiring multi-gram quantities.

Stereochemical Probes for Target Engagement Studies

The (4aS,8aR) cis configuration, corresponding to the biologically active cis-(4R,8S) HHPO headgroup identified by Kuhn et al. (2024) [1], makes this building block suitable for synthesizing stereochemically defined probe molecules. These probes can be used in target engagement assays (e.g., NanoBRET, as developed by Gazzi et al., 2025 [2]) to assess MAGL inhibition in live cells. The defined stereochemistry at positions 4a and 8a ensures that probe molecules maintain the correct three-dimensional orientation for specific target binding, reducing the risk of off-target activity that could arise from the trans diastereomer.

Fragment-Based Discovery with a 3D Bicyclic Fragment

With a molecular weight of 242.31 g/mol and only 17 heavy atoms, this compound falls within fragment-sized chemical space (typically MW < 300 Da). The cis-fused bicyclic system provides greater three-dimensionality compared to planar aromatic fragments, as evidenced by its role in replacing the planar benzoxazinone scaffold in the MAGL inhibitor program [1]. The compound's computed complexity value of 288 and defined stereocenters [2] offer a higher degree of shape diversity than typical flat heterocyclic fragments, potentially leading to more selective fragment hits in screening campaigns.

Application
Selection Property
Validation Focus
MAGL inhibitor lead optimization
cis-Stereochemistry and Boc protection for described scaffold access
MAGL target engagement and ADME property profiling in elaborated derivatives
Parallel library synthesis
Boc protection enabling orthogonal N-diversification
Synthetic yield, purity, and chemoselectivity of library members
Stereochemical probe synthesis
Defined cis-(4aS,8aR) stereochemistry
Stereochemistry-dependent target binding specificity in engagement assays
Fragment-based discovery
Low molecular weight and 3D bicyclic shape
Hit selectivity and 3D pharmacophore mapping compared to planar fragments
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